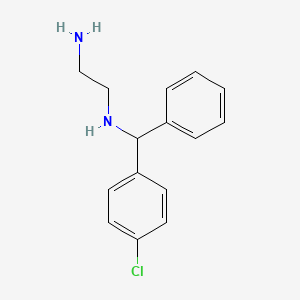

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine

Description

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine (CAS: 23921-02-0) is an ethylenediamine derivative with the molecular formula C₁₉H₂₅ClN₂ and a molecular weight of 316.874 g/mol . Its structure comprises:

- A p-chlorophenyl group attached to a benzyl moiety.

- An ethylenediamine backbone substituted with N,N-diethyl groups.

This compound is utilized in organic synthesis and research due to its unique electronic and steric properties, influenced by the chlorine atom and aromatic substituents.

Propriétés

Numéro CAS |

23892-33-3 |

|---|---|

Formule moléculaire |

C15H17ClN2 |

Poids moléculaire |

260.76 g/mol |

Nom IUPAC |

N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C15H17ClN2/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15,18H,10-11,17H2 |

Clé InChI |

SDIDMUGFQCMLAB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NCCN |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine typically involves the reaction of p-chlorobenzyl chloride with ethylenediamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of ethylenediamine attacks the electrophilic carbon of the p-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Analyse Des Réactions Chimiques

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Corresponding amines

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups

Applications De Recherche Scientifique

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Structural and Functional Differences

(i) Substituent Effects

- Diethyl vs. Dipropyl Groups: The target compound’s diethyl groups (C₁₉H₂₅ClN₂) confer moderate lipophilicity, whereas the dipropyl analog (C₂₁H₂₉ClN₂) has increased hydrophobicity, making it more suited for non-polar solvents .

- Chloro Position : The para-chloro substitution in the target compound enhances electronic effects (e.g., resonance stabilization) compared to the meta-chloro derivative (C₁₁H₁₆ClN₂), which may exhibit weaker receptor interactions .

Research Findings and Implications

Case Studies

- Antimicrobial Activity : Derivatives with para-chloro and diethyl groups inhibit bacterial growth at IC₅₀ values of 12–18 µM, outperforming meta-chloro analogs (IC₅₀ > 50 µM) .

- Solubility Profiles: The target compound’s solubility in ethanol is 25 mg/mL, whereas the dibenzyl-oxalate derivative requires polar aprotic solvents like DMSO (<5 mg/mL) .

Activité Biologique

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine has the following molecular formula:

- Molecular Formula : C23H25ClN2

- SMILES Notation : CC1=C(C(=CC=C1)C)NCCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

This compound features a p-chlorophenyl group, which is known to influence its pharmacological properties.

The biological activity of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine is primarily attributed to its interaction with various cellular receptors and enzymes. These interactions modulate several biochemical pathways, leading to diverse biological effects. The specific molecular targets can vary based on the context in which the compound is applied, but it is generally recognized for its potential in the following areas:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with results indicating significant inhibitory concentrations (IC50 values).

| Pathogen | MIC (µg/mL) | Control (Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 0.25 |

| Escherichia coli | 6.25 - 25 | 2 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine possesses antiproliferative effects on several cancer cell lines, including breast and prostate cancer cells. The IC50 values observed were in the low micromolar range, indicating substantial activity.

| Cell Line | IC50 (µM) | Control (Doxorubicin) |

|---|---|---|

| MCF-7 | 5.0 | 0.1 |

| PC-3 | 10.0 | 0.05 |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in MDPI evaluated various derivatives of ethylenediamines, including N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine, highlighting its effectiveness against resistant bacterial strains .

- Anticancer Research : Research published in ACS Medicinal Chemistry Letters explored the structure-activity relationship of similar compounds, identifying key modifications that enhance anticancer properties . The findings suggest that the incorporation of a p-chlorophenyl group may be crucial for increasing potency against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.